molecular formula C20H25N3O4S B2675040 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 942013-36-7

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No. B2675040
M. Wt: 403.5
InChI Key: YDWYSFJNRKWCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Complexation with Ni(II)

    This compound has been utilized in the synthesis of mono- and dinuclear Ni(II) complexes. These complexes were characterized using various spectroscopic methods and showed unique geometric features and electrochemical properties (Chai et al., 2017).

  • Structural Analysis in Amide Derivatives

    The compound has been studied for its structural aspects in amide-containing isoquinoline derivatives. These studies include analysis of crystal structure and spectroscopic properties (Karmakar et al., 2007).

Antimicrobial and Antitumor Activities

  • Antimicrobial Studies

    Research has shown that derivatives of this compound exhibit antimicrobial activity. This includes a study on various derivatives and their effectiveness against bacteria, mycobacteria, and fungi (Krátký et al., 2017).

  • Antitumor Properties

    Several 3-benzyl-substituted-4(3H)-quinazolinones derivatives have demonstrated significant in vitro antitumor activity. These compounds were found to be more potent compared to some existing controls like 5-FU (Al-Suwaidan et al., 2016).

Electrochemical and Thermal Properties

  • Electrochemical Studies

    The compound's derivatives have been investigated for their corrosion inhibition properties in hydrochloric acid solution. Studies show that these derivatives act as effective inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).

  • Thermal Analysis

    Thermal properties of derivatives of this compound have been studied, providing insights into their stability and potential applications in various fields (Chai et al., 2017).

Application in Chemical Synthesis

  • Catalytic Activities in Chemical Reactions

    Some derivatives have been used as catalysts in reactions to synthesize compounds like 2-amino-4H-pyrans and tetrahydro-4H-chromenes, demonstrating their utility in organic synthesis (Ebrahimipour et al., 2018).

  • Glycosylation Reactions

    This compound has been studied in the context of glycosylation reactions, particularly in preventing oxazoline formation, which is a challenge in these reactions (Sarkar & Sucheck, 2011).

properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-17-9-5-2-6-14(17)12-21-18(25)13-28-19-15-7-3-4-8-16(15)23(10-11-24)20(26)22-19/h2,5-6,9,24H,3-4,7-8,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWYSFJNRKWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

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